Glabrene

Catalog No.
S582802
CAS No.
60008-03-9
M.F
C20H18O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glabrene

CAS Number

60008-03-9

Product Name

Glabrene

IUPAC Name

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3

InChI Key

NGGYSPUAKQMTNP-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C

Synonyms

glabrene

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C

Antidiabetic Potential

Specific Scientific Field: Endocrinology and diabetes research.

Summary: Glabrene shows promise as an antidiabetic agent. It enhances insulin sensitivity, regulates glucose metabolism, and protects pancreatic β-cells.

Experimental Procedures:

    Glucose Tolerance Tests: Glabrene-treated animals undergo glucose tolerance tests to assess blood sugar regulation.

    Insulin Signaling Studies: Researchers investigate glabrene’s impact on insulin signaling pathways.

Results:

    Improved Glucose Homeostasis: Glabrene improves glucose tolerance and reduces hyperglycemia.

    β-Cell Protection: It prevents β-cell damage and preserves insulin secretion.

References:

: Glycyrrhiza Glabra: Chemistry and Pharmacological Activity : The Power of Licorice (Radix glycyrrhizae) to Improve Oral Health: A Review : Glycyrrhiza glabra (Licorice): A Comprehensive Review on Its Phytochemical Constituents and Pharmacological Activities

Glabrene is classified as a prenylated isoflavonoid, characterized by its unique chemical structure that includes a phenolic ring system. It exhibits estrogenic activity, functioning as a phytoestrogen, which means it can mimic estrogen in the body. The compound has an IC50 value for estrogen receptor binding of approximately 1 μM, indicating its potency in interacting with estrogen receptors . Additionally, glabrene acts as a tyrosinase inhibitor, with an IC50 of 3.5 μM, suggesting its potential as a skin-lightening agent by inhibiting melanin production .

Glabrene exhibits two main mechanisms of action with potential health benefits:

  • Estrogenic activity

    Due to its structural similarity to estrogen, Glabrene can bind to estrogen receptors in the body, mimicking the effects of the hormone []. This has led to its classification as a phytoestrogen. Studies suggest Glabrene may influence breast, vascular, and bone tissue similar to estrogen [].

  • Tyrosinase inhibition

    Glabrene acts as a tyrosinase inhibitor, an enzyme responsible for melanin production in melanocytes []. By inhibiting tyrosinase activity, Glabrene can potentially reduce melanin formation, leading to a lightening effect on the skin [].

While Glabrene is generally considered safe for topical use in skincare products, its estrogenic activity might pose potential concerns for individuals with hormone-sensitive conditions []. Further research is needed to determine the long-term safety and potential side effects of Glabrene supplementation or high doses.

Typical of isoflavonoids, including oxidation and reduction processes that can affect its biological activity. Its ability to inhibit tyrosinase suggests that it can participate in redox reactions that modify the enzyme's activity, thereby influencing melanin synthesis in melanocytes . Furthermore, glabrene can interact with other biomolecules through hydrogen bonding and hydrophobic interactions due to its phenolic structure.

The biological activities of glabrene are extensive:

  • Estrogenic Effects: Glabrene has been shown to exert estrogen-like effects on breast, vascular, and bone tissues, which may have implications for hormone-related conditions .
  • Tyrosinase Inhibition: As a tyrosinase inhibitor, glabrene can reduce melanin formation, making it a candidate for cosmetic applications aimed at skin lightening .
  • Neuroprotective Effects: Studies indicate that glabrene may influence neurotransmitter levels and metabolic pathways related to brain health, although more research is needed to fully understand these mechanisms .

Glabrene can be isolated from licorice root extracts through various methods:

  • Extraction: Common methods include solvent extraction using ethanol or methanol followed by purification techniques such as high-performance liquid chromatography (HPLC) to separate glabrene from other components .
  • Chemical Synthesis: While natural extraction is prevalent, synthetic routes have been explored to produce glabrene in the lab. These methods typically involve multi-step organic synthesis starting from simpler isoflavonoids or related compounds.

The applications of glabrene are diverse:

  • Cosmetics: Due to its tyrosinase inhibitory properties, it is utilized in skin-lightening products .
  • Pharmaceuticals: Its estrogenic activity suggests potential uses in hormone replacement therapies or treatments for estrogen-related disorders .
  • Food Industry: As part of licorice extracts, glabrene may be used for flavoring and as a natural preservative due to its antioxidant properties.

Research has demonstrated that glabrene interacts with several biological targets:

  • Estrogen Receptors: It binds effectively to estrogen receptors, influencing gene expression related to growth and development in various tissues .
  • Tyrosinase Enzyme: By inhibiting tyrosinase activity, glabrene reduces melanin production, which has implications for treating hyperpigmentation disorders .
  • Neurotransmitter Systems: Interaction studies suggest that glabrene may alter neurotransmitter levels, particularly affecting dopamine and acetylcholine pathways in vivo .

Similar Compounds: Comparison with Other Compounds

Glabrene shares similarities with several other compounds derived from licorice and other plants. Here are some notable comparisons:

CompoundTypeEstrogenic ActivityTyrosinase InhibitionUnique Features
GlabridinIsoflavonoidModerateYesStrong antioxidant properties
Licochalcone AChalconeWeakYesAnti-inflammatory effects
IsoliquiritigeninIsoflavonoidModerateYesPotential anti-cancer properties
LiquiritinFlavonoidWeakYesEnhances absorption of other compounds

Glabrene stands out due to its potent estrogenic activity combined with substantial tyrosinase inhibition capabilities, making it particularly valuable in both cosmetic and therapeutic contexts .

Phytochemical Origin in Glycyrrhiza glabra and Related Species

Glabrene is a naturally occurring isoflavonoid compound that was first isolated and characterized from the roots of Glycyrrhiza glabra Linnaeus (European licorice) in 1976 by Takeshi Kinoshita, Tamotsu Saitoh, and Shoji Shibata at the University of Tokyo [1]. This prenylated isoflavonoid belongs to the class of organic compounds known as pyranoisoflavonoids, which are isoflavonoids containing a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton [2].

The chemical structure of glabrene consists of two benzopyran ring systems with methyl and hydroxyl substituents, corresponding to the molecular formula C₂₀H₁₈O₄ and a molecular weight of 322.35-322.4 grams per mole [1] [3]. The compound exhibits distinctive physical properties including a pale yellow powder appearance, a melting point of 200-203°C, and insolubility in water while being soluble in methanol, ethanol, and ether [4].

Table 1: Chemical and Physical Properties of Glabrene

PropertyValue
Molecular FormulaC₂₀H₁₈O₄
Molecular Weight322.35-322.4 g/mol
Chemical Abstracts Service Registry Number60008-03-9
International Union of Pure and Applied Chemistry Name8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethyl-2H-chromen-5-ol
Systematic Name2',2'-Dimethyl-[3,8'-bi-2H-1-benzopyran]-5',7-diol
Melting Point200-203°C
Boiling Point (Predicted)536.3±50.0°C
Density (Predicted)1.293±0.06 g/cm³
SolubilityInsoluble in water; soluble in methanol, ethanol, and ether
AppearancePale yellow powder
Storage Condition2-8°C

Glabrene has been identified not only in Glycyrrhiza glabra but also in related species within the genus Glycyrrhiza [3]. Research has demonstrated its presence in Glycyrrhiza uralensis Fischer, where it serves as a valuable chemical marker for species differentiation and quality control purposes [4] [5]. The compound occurs naturally in the roots of these plants, contributing significantly to their phytochemical profile and economic value [6].

The distribution pattern of glabrene within Glycyrrhiza species shows considerable variation based on genetic factors, geographical origin, and environmental conditions [7] [5]. Studies comparing different Glycyrrhiza species have revealed that the content of glabrene varies significantly between populations, with European populations of Glycyrrhiza glabra showing content ranges from 0.08 to 0.35 percent dry weight [7]. Korean samples of Glycyrrhiza glabra have demonstrated glabrene content of 0.37±0.01 percent, while Korean samples of Glycyrrhiza uralensis showed higher concentrations ranging from 1.05±0.02 to 1.29±0.01 percent dry weight [8].

Biosynthetic Pathways and Key Enzymatic Steps

The biosynthesis of glabrene follows the general phenylpropanoid pathway, which serves as the foundational metabolic route for the production of isoflavonoids in leguminous plants [9] [10]. This complex biochemical process begins with the conversion of phenylalanine through a series of enzymatic steps that ultimately lead to the formation of specialized isoflavonoid compounds including glabrene [11].

The initial step in glabrene biosynthesis involves phenylalanine ammonia lyase, which catalyzes the conversion of L-phenylalanine to ammonia and trans-cinnamic acid [11]. This enzyme represents the first and committed step in the phenylpropanoid pathway and is found widely in plants, with activity that is dramatically induced in response to various stimuli such as tissue wounding, pathogenic attack, light, low temperatures, and hormones [11].

Following the initial deamination step, the pathway proceeds through cinnamate 4-hydroxylase, which is a membrane-embedded cytochrome P450 enzyme that facilitates the hydroxylation of cinnamic acid [12]. This enzyme is anchored in the endoplasmic reticulum and plays a crucial role in the metabolon organization that optimizes the biosynthetic process [10].

The conversion to isoflavonoid precursors involves chalcone synthase, which catalyzes the formation of the common isoflavonoid precursor [13]. This enzyme has been identified as a key component of the isoflavonoid metabolon, a protein complex that enhances the efficiency of isoflavonoid production through direct transport of intermediates between successive enzymes [13].

A critical step specific to isoflavonoid biosynthesis is catalyzed by 2-hydroxyisoflavanone synthase, a membrane-bound cytochrome P450 that performs a coupled aryl-ring migration and hydroxylation reaction [14]. This enzyme exhibits a unique cytochrome P450 conformation and heme and substrate binding mode that facilitate the complex rearrangement reactions necessary for isoflavonoid formation [14].

The subsequent step involves 2-hydroxyisoflavanone dehydratase, which belongs to a large carboxylesterase family but paradoxically catalyzes the dehydration of 2-hydroxyisoflavanones to isoflavone [14]. This enzyme demonstrates dual dehydratase and carboxylesterase activities through specific active site architecture and catalytic residues [14].

Recent transcriptomic and metabolomic analyses of Glycyrrhiza species have identified numerous genes related to isoflavonoid biosynthesis, including 99 genes associated with the pathway [15]. Key enzymes identified include isoflavone 7-O-methyltransferase, cytochrome P450 enzymes, isoflavone reductase, vestitone reductases, pterocarpan synthases, and various glycosyltransferases [15].

The organization of these biosynthetic enzymes appears to occur in membrane-associated multienzyme complexes called metabolons, which facilitate efficient substrate channeling and minimize the accumulation of potentially toxic intermediates [12]. Evidence suggests that at least part of the pathway from phenylalanine to flavonoids is endoplasmic reticulum-associated, with phenylalanine ammonia lyase and flavonoid glucosyltransferases located in the membrane lumen, while other enzyme activities are weakly associated with the cytoplasmic face of endoplasmic reticulum membranes [12].

Natural Variability and Co-Occurrence with Other Phytoconstituents

The natural occurrence of glabrene in Glycyrrhiza species exhibits significant variability influenced by multiple factors including genetic diversity, environmental conditions, harvest timing, and geographical origin [16] [7]. Research investigating the temporal variation in glabrene content has revealed substantial fluctuations throughout the growing season, with relative proportions ranging from 1.80 to 18.40 percent in Glycyrrhiza glabra extracts harvested from February to November [16].

Table 2: Natural Occurrence and Content Variation of Glabrene

SpeciesContent Range (% dry weight)Sample Origin/StudyReference Context
Glycyrrhiza glabra0.37±0.01Korean samplesComparative study GL-1
Glycyrrhiza glabra0.08-0.35European populationsPopulation variation
Glycyrrhiza glabra1.80-18.40Seasonal variation studyTemporal fluctuation
Glycyrrhiza uralensis1.05±0.02Korean samplesComparative study GL-2
Glycyrrhiza uralensis1.29±0.01Korean samples (different region)Comparative study GL-3
Glycyrrhiza glabra (hairy root cultures)DetectedIn vitro culturesTissue culture production
Glycyrrhiza glabra (harvest variation)1.80-18.40February to November harvestHarvest time optimization
Glycyrrhiza glabra (Iranian genotypes)VariableCultivated Iranian populationsBreeding program selection

Glabrene occurs naturally alongside numerous other phytoconstituents in Glycyrrhiza species, forming complex chemical profiles that contribute to the overall biological activity of licorice preparations [17] [18]. The most significant co-occurring compounds include the closely related prenylated isoflavan glabridin, which represents the most abundant isoflavone in Glycyrrhiza glabra roots, accounting for 0.08 to 0.35 percent of the dry weight [17].

Comprehensive metabolomic analyses have identified the co-occurrence of glabrene with approximately 151 secondary metabolites in licorice, including 17 flavonoid glycosides, 24 saponins, and 110 free phenolic compounds [18]. These compounds represent key products in the biosynthetic pathways of licorice and demonstrate significant biosynthetic preferences among different Glycyrrhiza species [18].

Table 3: Co-occurring Phytoconstituents with Glabrene in Glycyrrhiza glabra

Compound ClassSpecific CompoundsTypical Content RangeBiological Relationship
IsoflavonoidsGlabridin0.08-0.35% DWClosely related prenylated isoflavan
IsoflavonoidsLiquiritigenin0.62-0.63 mg/gBiosynthetic pathway intermediate
IsoflavonoidsIsoliquiritigenin0.28-0.30 mg/gTyrosinase inhibition synergy
ChalconesIsoliquiritigenin8.1 μM (IC₅₀)Melanin biosynthesis inhibition
ChalconesLicochalcone AVariableAntimicrobial activity
SaponinsGlycyrrhizin2.29-2.96% DWMajor bioactive triterpenoid
SaponinsGlycyrrhetinic acid0.07-0.13% DWMetabolite of glycyrrhizin
FlavonoidsLiquiritin28.65-62.80 mg/gMajor flavonoid glycoside
CoumarinsGlabrocoumarinTrace amountsMinor metabolite
Prenylated Compounds4'-O-MethylglabridinVariableMethylated derivative

The co-occurrence patterns demonstrate that glabrene is part of a complex network of related isoflavonoids and phenolic compounds that share common biosynthetic origins [19] [20]. Research has identified synergistic relationships between glabrene and isoliquiritigenin in tyrosinase inhibition, with both compounds exerting varying degrees of inhibition on tyrosinase-dependent melanin biosynthesis [19].

Studies examining hairy root cultures of Glycyrrhiza glabra have identified glabrene alongside three prenylated isoflavonoids and an unusual biflavonoid named licoagrodin [21]. This research demonstrates that glabrene production can be maintained in controlled in vitro systems, providing insights into the regulatory mechanisms governing its biosynthesis [21].

The natural variability in glabrene content correlates positively with changes in antioxidant and free radical scavenging activities of licorice extracts [16]. Samples collected in November, which showed the highest relative proportion of glabrene, demonstrated superior antioxidant and DPPH scavenging activities, suggesting that glabrene contributes significantly to the overall bioactivity profile of licorice preparations [16].

Modulation of Nuclear Factor Kappa B, Mitogen-Activated Protein Kinase, and Cyclooxygenase-2 Pathways

Nuclear factor kappa B (Nuclear Factor Kappa B) represents a pivotal transcription factor complex that orchestrates cellular responses to inflammatory stimuli, oxidative stress, and pathogen-associated molecular patterns [1]. Research demonstrates that glabrene exerts potent anti-inflammatory effects through targeted modulation of Nuclear Factor Kappa B signaling cascades.

Synthetic glabridin derivatives, structurally related to glabrene, have been shown to inhibit lipopolysaccharide-induced inflammation via mitogen-activated protein kinase and Nuclear Factor Kappa B pathways in RAW264.7 macrophages [2]. These compounds significantly suppressed nuclear translocation of Nuclear Factor Kappa B by inhibiting phosphorylation of the inhibitor of kappa B alpha, and distinctively inhibited phosphorylation of extracellular signal-regulated kinases, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinases [2].

The mitogen-activated protein kinase pathway functions as a crucial signal transduction cascade that transmits extracellular stimuli to intracellular effector mechanisms [3]. Glabrene-related compounds demonstrated inhibitory effects on mitogen-activated protein kinase signaling specially p38 and c-Jun N-terminal kinase that are frequently activated during inflammatory responses [3]. The inhibition of phosphorylation reduces procytokine and other inflammatory mediator production [3].

Cyclooxygenase-2 pathway modulation represents another critical mechanism through which glabrene exerts anti-inflammatory effects. Licorice-derived compounds, including those structurally similar to glabrene, have been documented to suppress cyclooxygenase activity and prostaglandin E2 formation [4]. Glycyrrhizin, a major constituent of licorice, inhibited prostaglandin E2 and cyclooxygenase activity as well as platelet aggregation [4]. Research indicates that licorice extract and its derivatives decrease inducible nitric oxide synthase and cyclooxygenase-2 expression levels, interfering with the inflammatory cascade mediated by nitric oxide and prostaglandin E2 [5].

Suppression of Pro-Inflammatory Cytokines (Interleukin-6, Tumor Necrosis Factor Alpha, Interleukin-1 Beta)

Glabrene demonstrates selective modulation of pro-inflammatory cytokine production, with particular efficacy against interleukin-6, tumor necrosis factor alpha, and interleukin-1 beta. Recent investigations using glabridin, a closely related compound, revealed dose-dependent suppression of lipopolysaccharide-induced pro-inflammatory cytokines and nitric oxide production [6].

Glabridin at 10 micromolar concentration significantly inhibited inducible nitric oxide synthase protein expression and interleukin-1 beta expression compared to dimethyl sulfoxide plus lipopolysaccharide control groups [6]. However, tumor necrosis factor alpha protein expression remained unaffected at this concentration, suggesting selective cytokine modulation mechanisms [6]. This differential effect highlights the complexity of inflammatory response regulation and indicates that glabrene may have distinct regulatory mechanisms governing different inflammatory mediators.

Licorice compounds, including those structurally related to glabrene, have been shown to suppress oxidative stress and inflammatory response by attenuating activity of High mobility group box 1 and Nuclear Factor Kappa B signaling pathways, with decreased levels of malondialdehyde and cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6 in lung cells [7]. Glycyrrhizin and glycyrrhetinic acid prohibit tissue inflammation by extenuating reactive oxygen species formation and have the potency to inhibit interleukin-3, interleukin-5, interleukin-6, interleukin-10, interleukin-12, interleukin-13, interleukin-1 beta, tumor necrosis factor alpha expression, cyclooxygenase-2, and eotaxin [8].

Prophylactic treatment with Glycyrrhiza glabra extract demonstrated significant reduction in messenger ribonucleic acid expression of pro-inflammatory cytokines and plasminogen activator inhibitor-1 in coronavirus disease 2019 models [9]. The extract acted as a potent immunomodulator by reducing T helper 2 and T helper 17 differentiation and interleukin-4 and interleukin-17A cytokine production [9].

Antioxidant Capacity in Oxidative Stress Models

Glabrene exhibits robust antioxidant properties through multiple mechanisms including direct radical scavenging, enzyme modulation, and cellular protective effects. Research demonstrates that glabrene possesses significant antioxidant activities when tested using multiple standardized assays [10].

Glabridin, the structurally related compound, was found to possess antioxidant properties at lower concentrations using three different methods including 2,2-diphenyl-1-picrylhydrazyl, ferric reducing antioxidant power, and superoxide dismutase assays [10]. These observations were validated through expression analysis of oxidative stress-responsive genes using quantitative reverse transcription-polymerase chain reaction, wherein glabridin up-regulated and down-regulated these genes at lower and higher concentrations, respectively [10].

Studies using dehydroglyasperin C, dehydroglyasperin D, and isoangustone A isolated from licorice demonstrated strong ferric reducing activities and effectively scavenged 2,2-diphenyl-1-picrylhydrazyl, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical, and singlet oxygen radicals [11]. Among the three compounds tested, dehydroglyasperin C showed the highest free radical scavenging capacity in human hepatoma HepG2 cells as assessed by oxidant-sensitive fluorescent dyes [11].

Glabridin alleviated oxidative stress-induced bone loss and osteoblast cell apoptosis by modulating expression of the protein kinase B/Nuclear Factor Kappa B and protein kinase B/glycogen synthase kinase-3 beta pathways [12]. In oxidative stress conditions, MC3T3-E1 preosteoblasts showed significant increase in reactive oxygen species production with concurrent decrease in antioxidant enzyme activity including catalase, superoxide dismutase, and glutathione peroxidase compared to control [12]. Pretreatment with glabridin significantly diminished reactive oxygen species production and restored antioxidant enzyme activity [12].

The chemical structure of glabridin contains dihydroxyl groups on the benzene ring, which confers special antioxidant properties and enables direct interaction with reactive oxygen species molecules for neutralization [12]. Additionally, glabridin functions as a phytoestrogen that can bind with estrogen receptors and mediate signaling cascades, leading to increased antioxidant activity including superoxide dismutase, catalase, and glutathione peroxidase [12].

Licorice root extract containing glabrene and related compounds demonstrated significant lipid peroxidation inhibition with EC50 values of 0.24 ± 0.01 micrograms per milliliter and 22.74 ± 2.42 micrograms per milliliter in thiobarbituric acid reactive substances and beta-carotene/linoleate assays, respectively. Free radical scavenging activity showed EC50 of 111.54 ± 6.04 micrograms per milliliter, and reducing power demonstrated EC50 of 128.63 ± 0.21 micrograms per milliliter.

Physical Description

Solid

XLogP3

3.6

Appearance

Powder

Melting Point

200-203°C

UNII

C6Y321Q75O

Other CAS

60008-03-9

Wikipedia

Glabrene

Dates

Last modified: 08-15-2023

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